molecular formula C20H32O3 B027600 Tridecyl salicylate CAS No. 19666-16-1

Tridecyl salicylate

Cat. No. B027600
CAS RN: 19666-16-1
M. Wt: 320.5 g/mol
InChI Key: VLMWBWYAHNRUGC-UHFFFAOYSA-N
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Description

Tridecyl salicylate is a synthetic ingredient used in personal care products as a moisturizing agent . It is an ester of salicylic acid, also known as beta hydroxy acid (BHA), which is obtained from the bark of the willow tree, Salix alba . It functions as a skin-softening agent and is found in personal care products as a moisturizing ingredient .


Molecular Structure Analysis

The molecular formula of Tridecyl salicylate is C20H32O3 . Its molecular weight is 320.5 g/mol .


Physical And Chemical Properties Analysis

Tridecyl salicylate has a molecular weight of 320.5 g/mol . It has a high XLogP3 value of 9.5, indicating it is highly lipophilic . It has one hydrogen bond donor and three hydrogen bond acceptors .

Scientific Research Applications

  • Antihyperglycemic and Antiinflammatory Effects : Tridecyl salicylate shows potential in correcting metabolic consequences associated with excess adiposity in type 2 diabetes, demonstrating antihyperglycemic and antiinflammatory effects (Shoelson, Lee, & Goldfine, 2006).

  • Reduction of Cisplatin Nephrotoxicity : This compound reduces cisplatin nephrotoxicity by inhibiting TNF-alpha production, suggesting its use in mitigating side effects of certain chemotherapy treatments (Ramesh & Reeves, 2004).

  • Improving Glucose Tolerance : Tridecyl salicylate, and its derivative triflusal, can increase insulin secretion in healthy obese subjects, indicating potential benefits in glucose tolerance management (Fernández-Real et al., 2008).

  • Inhibition of NFAT-Dependent Transcription : Triflusal, a derivative, inhibits NFAT-dependent transcription, contributing to its anti-inflammatory effects (Aceves et al., 2004).

  • Effect on Auditory Function : Salicylate interferes with outer hair cells, impacting normal auditory frequency selectivity and sensitivity (Kakehata & Santos-Sacchi, 1996).

  • Potential Antiplatelet Agent : It is considered a potential antiplatelet agent for treating cardiovascular diseases (McKee, Sane, & Deliargyris, 2002).

  • Antirheumatic Agent : Tested as an antirheumatic agent in the treatment of rheumatic fever (Boström & Månsson, 1955).

  • Role in Plant Defense : Salicylic acid, a related compound, is essential for the development of systemic acquired resistance in tobacco plants against tobacco mosaic virus (Gaffney et al., 1993).

  • Chemopreventive Agent in Cancer : Aspirin, a metabolite of salicylates, has been studied for its role in cancer prevention by influencing enzyme activity, cellular signaling, and mitochondrial functions (Alfonso, Ai, Spitale, & Bhat, 2014).

  • Treatment of Acute Salicylate Intoxication : THAM (Amine Buffer) has been used in treating acute salicylate intoxication, demonstrating its importance in toxicology (Strauss & Nahas, 1960).

  • Other Applications : There are also studies on its use in enzymatic reaction research, as a diagnostic tool in tricyclic antidepressant poisoning, and its potential effects on renal function and hepatic health.

properties

IUPAC Name

tridecyl 2-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32O3/c1-2-3-4-5-6-7-8-9-10-11-14-17-23-20(22)18-15-12-13-16-19(18)21/h12-13,15-16,21H,2-11,14,17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLMWBWYAHNRUGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCOC(=O)C1=CC=CC=C1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90173333
Record name Tridecyl salicylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90173333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tridecyl salicylate

CAS RN

19666-16-1
Record name Tridecyl salicylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19666-16-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tridecyl salicylate
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Record name Tridecyl salicylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90173333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tridecyl salicylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.039.271
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Record name TRIDECYL SALICYLATE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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